![molecular formula C15H11NO B097306 3-Benzoylindole CAS No. 15224-25-6](/img/structure/B97306.png)
3-Benzoylindole
Overview
Description
3-Benzoylindole is an organic compound that belongs to the indole family, characterized by a benzoyl group attached to the third position of the indole ring. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Mechanism of Action
Target of Action
3-Benzoylindole is an inhibitor of prostatic hypertrophy . It primarily targets the production of androgens in the prostate gland . Androgens are male sex hormones that play a crucial role in male sexual development and function. By inhibiting the production of these hormones, this compound can lead to a decrease in prostate size .
Mode of Action
It is known that it inhibits the production of androgens in the prostate gland . This inhibition could be achieved through the interaction with androgen-producing enzymes or receptors, leading to a decrease in prostate size .
Biochemical Pathways
These reactions are crucial in assembling complex natural product substructures . The indole nucleus is ubiquitous in nature and can be found in a wide variety of natural products isolated from plant, marine, bacterial, and fungal sources .
Result of Action
This compound has been shown to inhibit the growth of cancer cells in vitro and has been used as an anti-cancer agent in animal studies . It also inhibits urination by binding to potassium channels, which results in the retention of fluids within cells . This compound also has anti-inflammatory properties, which may be due to its inhibition of prostaglandin synthesis .
Biochemical Analysis
Biochemical Properties
It is known that 3-Benzoylindole is an inhibitor of prostatic hypertrophy and belongs to the group of anthranilic acid derivatives . It inhibits the production of androgens in the prostate gland, which can lead to a decrease in prostate size .
Cellular Effects
Indole derivatives, which include this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the synthesis of substituted N-benzoylindole can be achieved via Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time in laboratory settings .
Metabolic Pathways
It is known that indole derivatives, which include this compound, are involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylindole can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide. This method utilizes palladium(II) as a catalyst to facilitate the C-H functionalization of the substrate, leading to the formation of this compound with high selectivity . The reaction conditions typically include the use of a palladium catalyst, a suitable base, and an appropriate solvent under controlled temperature and pressure.
Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. This method can be adapted to introduce the benzoyl group at the desired position .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed cyclization method is favored due to its efficiency and selectivity. Additionally, continuous flow reactors and automated systems are utilized to optimize reaction conditions and enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Multidrug Resistance Reversal
One of the most notable applications of 3-benzoylindole is its role as a reversal agent for multidrug resistance (MDR) in cancer treatment. Research has shown that benzoyl indoles can effectively reverse ABCG2-mediated MDR, which is a significant barrier in chemotherapy. Unlike traditional agents such as Ko143, which suffer from poor metabolic stability, this compound derivatives exhibit enhanced metabolic stability and synthetic tractability .
Key Findings:
- Efficacy : The study demonstrated that specific derivatives of this compound showed dose-dependent reversal efficacy against cancer cell lines resistant to common chemotherapeutics .
- Mechanism : The interaction of the indole ring with specific amino acids in the ABCG2 transporter was elucidated, highlighting the importance of structural modifications for enhancing efficacy .
Organic Synthesis
Synthesis of Indole Derivatives
This compound serves as a versatile building block in organic synthesis, particularly for the synthesis of various indole derivatives. Its ability to undergo acylation reactions allows for the formation of more complex structures that can be utilized in drug development and other applications.
Synthetic Methods:
- Acylation Reactions : Efficient methods for the acylation of indoles at the 3-position have been developed, utilizing acyl chlorides in the presence of Lewis acids like aluminum chloride .
- Regioselectivity : Recent advances have demonstrated regioselective acylation using NbCl5 and AgClO4 catalysts, resulting in high yields and short reaction times .
Materials Science
Photophysical Properties
The photophysical properties of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence can be harnessed for various electronic applications.
Research Insights:
- Studies have indicated that modifications to the benzoyl group can significantly alter the emission properties, making it a candidate for tunable photonic materials .
Case Studies
Comparison with Similar Compounds
JWH-210: A naphthoylindole with similar structural features, also acting as a cannabinoid receptor agonist.
JWH-122: Another naphthoylindole with a methylnaphthalenyl group, exhibiting similar biological activities.
Uniqueness: 3-Benzoylindole is unique due to its specific substitution pattern and the presence of the benzoyl group at the third position of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
3-Benzoylindole is an organic compound belonging to the indole family, characterized by a benzoyl group attached at the third position of the indole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁NO
- Chemical Structure : The compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzoyl group enhances its chemical reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy. Notably, it acts as an inhibitor of multidrug resistance proteins like ABCG2, which could enhance the efficacy of existing chemotherapeutic agents by preventing their efflux from cancer cells .
Table 1: Summary of Anticancer Activity
Cell Line | Inhibition (%) | Mechanism of Action |
---|---|---|
NCI-H460/MX20 | 70% | Inhibition of ABCG2-mediated drug efflux |
MCF-7 | 65% | Induction of apoptosis |
HeLa | 60% | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer properties, this compound demonstrates a range of other biological activities:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.
- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects against oxidative stress.
- Antidiabetic Activity : Potential to modulate glucose metabolism and improve insulin sensitivity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Androgen Production : It inhibits androgen production in the prostate gland, which is crucial for treating prostatic hypertrophy.
- Modulation of Enzyme Activities : Acts as a probe in studying various enzyme pathways, influencing metabolic processes involved in cancer progression.
- Reversal of Multidrug Resistance : Enhances the accumulation of chemotherapeutic agents in resistant cancer cells by inhibiting ABCG2 transporters .
Study on Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability. The study highlighted the induction of apoptosis as a key mechanism through which this compound exerts its anticancer effects.
Study on Multidrug Resistance
Another pivotal study focused on the role of this compound as a reversal agent for ABCG2-mediated multidrug resistance. The findings suggested that this compound significantly increased the intracellular concentration of mitoxantrone in resistant cell lines, indicating its potential as an adjunct therapy in overcoming resistance in cancer treatments .
Comparative Analysis with Similar Compounds
A comparative study highlighted the unique properties of this compound relative to other indole derivatives:
Compound | Structure Type | Notable Activity | Unique Features |
---|---|---|---|
This compound | Indole derivative | Anticancer, Antimicrobial | High reactivity at C3 position |
Indole-3-acetic acid | Plant hormone | Growth regulation | Involved in plant physiological processes |
Benzylindoles | Indole derivative | Psychoactive | Effects on neurotransmitter systems |
N-benzoyltryptamine | Indole derivative | Potential pharmacological | Similar structure but different biological effects |
Properties
IUPAC Name |
1H-indol-3-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQLIGSIQGNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164980 | |
Record name | 3-Benzoylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15224-25-6 | |
Record name | 3-Benzoylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15224-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzoylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015224256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15224-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 15224-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Benzoylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |
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Record name | 3-benzoylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.689 | |
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Record name | 3-BENZOYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCO4O32860 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3-benzoylindole?
A1: Several synthetic approaches to this compound have been explored:
- Friedel-Crafts Acylation: This method involves reacting indole or a protected indole derivative with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. [, ] For example, 1-benzenesulfonylindole-2,3-dicarboxylic anhydride reacts with anisole in the presence of titanium(IV) chloride to yield 3-(4-methoxybenzoyl)indole-2-carboxylic acid, which can be further converted to the corresponding this compound. []
- Palladium-Catalyzed C-H Coupling: This approach utilizes palladium catalysts to couple indoles and benzaldehydes directly, forming the this compound through oxidative C-H bond functionalization. [, ]
- Photolysis of 1-Benzoylindole: Irradiating 1-benzoylindole in ethanol primarily yields this compound, alongside a minor amount of indole. []
Q2: Can this compound be differentiated from its regioisomer, 1-benzoylindole?
A2: Yes, both spectroscopic and fragmentation patterns distinguish these isomers.
- Mass Spectrometry: The electron ionization mass spectra show distinct fragmentation ions. 1-n-Pentyl-3-benzoylindole exhibits a base peak at m/z 214, representing the loss of the phenyl group (M-77), absent in its isomer. Conversely, 1-benzoyl-3-n-pentylindole displays a base peak at m/z 105, corresponding to the benzoyl cation. []
- Infrared Spectroscopy: The carbonyl stretching frequency differs significantly. 1-Pentyl-3-benzoylindole exhibits a strong carbonyl band at 1703 cm-1, while the amide carbonyl in 1-benzoyl-3-pentylindole appears at 1681 cm-1. []
Q3: What interesting reactivity has been observed with 3-benzoylindoles?
A3: 3-Benzoylindoles are versatile intermediates in organic synthesis:
- Heck Cyclization: 2-Methoxycarbonyl-3-benzoylindoles can undergo palladium-catalyzed Heck cyclization to afford naphth[3,2,1-cd]indoles, polycyclic compounds with potential biological activity. [, ]
- Cycloaddition Reactions: 2-Methyl-3-benzoylindoles, upon treatment with lithium diisopropylamide, form lithiated intermediates that readily react with nitriles. This reaction leads to the formation of γ-carbolines through a cycloaddition and subsequent water elimination, providing a novel synthetic route to this important class of heterocycles. []
- Acid-Catalyzed Cleavage: The benzoyl group in 3-benzoylindoles can be selectively cleaved under acidic conditions. This strategy allows for the synthesis of various 2-substituted indoles, including 2-(2-arylethyl) and 2-(aminomethyl)indoles, from appropriately substituted this compound precursors. []
Q4: Are there any reported applications of this compound derivatives?
A4: While research is ongoing, some this compound derivatives have shown potential in medicinal chemistry:
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